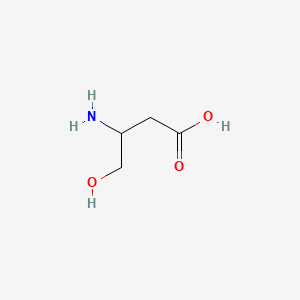

3-Amino-4-hydroxybutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZICZZQJDLXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307808 | |

| Record name | 3-Amino-4-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-44-6 | |

| Record name | 3-Amino-4-hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IRA1O887Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Function of 3-Amino-4-hydroxybutyric Acid (GABOB)

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxybutyric acid (GABOB), an endogenous hydroxylated derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest within the central nervous system (CNS).[1] Despite its structural similarity to GABA, GABOB exhibits a unique pharmacological profile, characterized by stereoselective interactions with multiple GABA receptor subtypes and the ability to cross the blood-brain barrier more readily than its parent compound.[2] This guide provides a comprehensive technical overview of GABOB's endogenous function, consolidating current knowledge on its biosynthesis, metabolic fate, detailed mechanisms of action, and physiological roles. We delve into the critical stereospecificity of its enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which dictates their distinct receptor affinities and functional outcomes. Furthermore, this document outlines state-of-the-art experimental methodologies for the in vivo quantification and functional characterization of GABOB, offering a robust framework for future research and therapeutic development.

Introduction: GABOB in the Landscape of GABAergic Neurotransmission

The delicate balance between neuronal excitation and inhibition is fundamental to CNS homeostasis, with GABA serving as the primary inhibitory neurotransmitter.[3][4] Perturbations in the GABAergic system are implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[3][5][6][7] GABOB, or 4-Amino-3-hydroxybutanoic acid, emerges as an important endogenous modulator within this system.[1] It is a metabolic product of GABA, distinguished by the addition of a hydroxyl group at the C3 position, which introduces a chiral center and results in two stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[1][2] This structural modification is not trivial; it profoundly influences the molecule's pharmacological properties, conferring distinct affinities for GABA receptor subtypes and endowing it with anticonvulsant properties.[1][2] Understanding the endogenous lifecycle and function of GABOB is therefore critical for elucidating its role in neural regulation and for harnessing its therapeutic potential.

Biosynthesis and Metabolism of GABOB

The endogenous concentration of GABOB in the CNS is subject to debate, with reported values varying significantly.[1] Its production is believed to occur via two primary metabolic pathways, positioning it as a key node in polyamine and GABA metabolism.

Key Biosynthetic Pathways:

-

Hydroxylation of GABA: The most direct route involves the hydroxylation of GABA at the third carbon (C3). This pathway directly links GABOB production to the GABA shunt, a critical metabolic cycle for GABA synthesis and degradation.[1][8]

-

Metabolism of Putrescine: An alternative pathway begins with the hydroxylation of the polyamine precursor putrescine to form 2-hydroxyputrescine. This intermediate then undergoes oxidative N-dealkylation to yield GABOB.[1] The presence of 2-hydroxyputrescine throughout the brain lends support to this as a viable endogenous source.[1]

The catabolism of GABOB is less clearly defined but is presumed to follow pathways similar to GABA, eventually feeding into the tricarboxylic acid (TCA) cycle.

Mechanism of Action: A Stereoselective Interaction with GABA Receptors

GABOB exerts its neuromodulatory effects by acting as an agonist at all three major classes of GABA receptors: ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[1][2] The critical insight for drug development professionals is that the biological activity is highly dependent on its stereochemistry.

-

(S)-(+)-GABOB: Exhibits higher affinity for GABA-A receptors.[1]

-

(R)-(-)-GABOB: Is the more potent agonist at GABA-B and GABA-C receptors.[1]

Interaction with Ionotropic GABA-A and GABA-C Receptors

Activation of GABA-A and GABA-C receptors by GABOB leads to the opening of an integrated chloride (Cl⁻) ion channel.[2][9] The resulting influx of Cl⁻ hyperpolarizes the neuron, increasing the threshold for firing an action potential and thus producing a net inhibitory effect.[10]

A key structural determinant for this interaction has been identified in the GABA-C ρ1 receptor. Homology modeling and site-directed mutagenesis studies have revealed that the threonine residue at position 244 (T244) in the ligand-binding loop C forms a crucial hydrogen bond with the hydroxyl group of GABOB.[1] The causality of this interaction is profound: mutating T244 to a serine (T244S) dramatically alters the pharmacology of GABOB enantiomers. At this mutant receptor, (R)-(-)-GABOB acts as a weak partial agonist, while (S)-(+)-GABOB paradoxically becomes a competitive antagonist.[1] This demonstrates that the T244 residue is not merely a binding anchor but is intrinsically involved in the conformational changes that couple agonist binding to channel gating.[1]

Interaction with Metabotropic GABA-B Receptors

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[9][11][12] (R)-(-)-GABOB is a potent agonist at these receptors.[1] Upon activation, the receptor's associated G-protein (typically Gαi/o) dissociates, initiating a downstream signaling cascade.[13][14]

The primary downstream effects include:

-

Activation of K⁺ Channels: The Gβγ subunit directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization.[11][13]

-

Inhibition of Ca²⁺ Channels: The Gβγ subunit inhibits voltage-gated Ca²⁺ channels, primarily at presynaptic terminals. This reduces Ca²⁺ influx and subsequently suppresses neurotransmitter release.[10][12]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production, which modulates the activity of protein kinase A (PKA) and other downstream effectors.[11][14]

While (S)-(+)-GABOB can also activate GABA-B receptors, it acts as a partial agonist, eliciting a submaximal response compared to the full agonism of (R)-(-)-GABOB.[1]

Summary of Receptor Activity

The distinct pharmacological profiles of GABOB enantiomers are critical for designing subtype-selective ligands.

| Compound | Receptor Subtype | Activity | Potency (EC50 / KB) | Source |

| (R)-(-)-GABOB | GABA-A | Agonist | - | [1] |

| GABA-B | Full Agonist | More potent than S-(+)-GABOB | [1] | |

| GABA-C (ρ1) | Full Agonist | EC50 = 19 μM | [1] | |

| (S)-(+)-GABOB | GABA-A | Agonist | More potent than R-(-)-GABOB | [1] |

| GABA-B | Partial Agonist | - | [1] | |

| GABA-C (ρ1) | Full Agonist | EC50 = 45 μM | [1] | |

| (S)-(+)-GABOB | GABA-C (ρ1 T244S Mutant) | Competitive Antagonist | KB = 204 μM | [1] |

Table 1: Comparative pharmacological activity of GABOB enantiomers at wild-type and mutant GABA receptors.

Physiological Functions and Pathological Relevance

The primary physiological role attributed to endogenous GABOB is the modulation of neuronal inhibition, leading to anticonvulsant effects.[1][2] Its ability to cross the blood-brain barrier, unlike GABA itself, makes it a molecule of high therapeutic interest.[2][15] Deficiencies in the broader GABA system are linked to numerous CNS disorders, and by extension, dysregulation of GABOB could contribute to the pathophysiology of:

-

Epilepsy: Given its demonstrated anticonvulsant activity, insufficient GABOB levels or function could lower the seizure threshold.[1][7] The mechanism likely involves potentiation of both phasic (GABA-A) and tonic (GABA-B) inhibition.

-

Anxiety and Mood Disorders: GABAergic agents are mainstays in anxiolytic therapy. GABOB's action at GABA-A and GABA-B receptors suggests it plays a role in regulating anxiety, stress, and fear responses.[4][6]

-

Spasticity: The GABA-B receptor agonist baclofen is a first-line treatment for spasticity.[11] The potent agonism of (R)-(-)-GABOB at these same receptors points to its potential endogenous role in motor control.

Methodologies for the Study of GABOB

Advancing our understanding of GABOB requires robust and validated experimental protocols. Here, we outline two core methodologies: in vivo quantification and in vitro functional characterization.

In Vivo Quantification by Magnetic Resonance Spectroscopy (MRS)

Causality: Determining the physiological concentration of GABOB in the brain is fundamental to understanding its function. However, its low concentration and spectral overlap with more abundant metabolites like creatine make detection challenging.[16] J-difference editing techniques, such as MEGA-PRESS, are the gold standard for reliably detecting low-concentration J-coupled molecules like GABA and can be adapted for GABOB.[17]

Protocol: Principles of MEGA-PRESS for GABOB Detection

This protocol is a self-validating system that uses an "edit-off" spectrum as an internal control for the "edit-on" spectrum, allowing for the specific isolation of the target molecule's signal.

-

Voxel Placement: A volume of interest (VOI) is precisely located in the brain region of interest (e.g., occipital lobe) using anatomical MRI scans.[17]

-

Data Acquisition (EDIT-OFF): A standard PRESS sequence is acquired. This spectrum contains signals from all abundant metabolites, including overlapping signals that obscure the GABOB signal.

-

Data Acquisition (EDIT-ON): A frequency-selective 180° editing pulse is applied to a specific resonance of GABOB's coupled spin system before the PRESS sequence. This inverts the multiplet structure of the target GABOB resonance.

-

Spectral Subtraction: The EDIT-OFF spectrum is subtracted from the EDIT-ON spectrum.

-

Self-Validation: Signals from uncoupled metabolites and those unaffected by the editing pulse are identical in both spectra and are therefore canceled out.

-

Result: The remaining signal is the "edited spectrum," which ideally contains only the signal from the J-coupled GABOB molecule.[17]

-

-

Quantification: The GABOB signal is quantified by fitting the peak and referencing it to an internal standard, such as total creatine (tCr) or unsuppressed water, measured from the same VOI.[18]

Functional Characterization by Two-Electrode Voltage Clamp (TEVC)

Causality: To precisely define the pharmacological effect (e.g., agonist, antagonist, partial agonist) and potency (EC50) of GABOB enantiomers on ionotropic receptors, a controlled heterologous expression system is required. Xenopus laevis oocytes provide a robust and high-expression platform for GABA receptor subunits.[2] TEVC allows for the direct measurement of ion flow across the oocyte membrane in response to ligand application.[2]

Protocol: TEVC Assay for GABOB Activity at GABA-C Receptors

-

Oocyte Preparation:

-

Harvest oocytes from a Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the human GABA receptor subunits of interest (e.g., ρ1 for GABA-C).[2]

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes: one for voltage clamping (V_m) and one for measuring current (I_m).

-

Clamp the membrane potential at a fixed holding potential (e.g., -70 mV).

-

-

Experimental Procedure (Self-Validating):

-

Baseline: Record the baseline current in the absence of any ligand.

-

Control Application: Apply a saturating concentration of the native agonist (GABA) to determine the maximum receptor response (I_max). This validates that the receptors are expressed and functional.

-

Washout: Perfuse the chamber with buffer until the current returns to baseline, ensuring the removal of the ligand.

-

Dose-Response: Apply increasing concentrations of the test compound (e.g., (R)-(-)-GABOB) and record the peak current at each concentration. A thorough washout is performed between each application.

-

Data Analysis: Plot the normalized current response against the log of the GABOB concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the E_max (maximal effect relative to GABA).

-

-

Antagonist Testing: To test for antagonist activity (e.g., (S)-(+)-GABOB at the T244S mutant), co-apply a fixed concentration of the antagonist with a range of GABA concentrations. A rightward shift in the GABA dose-response curve indicates competitive antagonism.

Conclusion and Future Directions

This compound is far more than a simple GABA derivative. It is a stereochemically sophisticated endogenous neuromodulator with a distinct and nuanced pharmacological profile. Its ability to potently activate multiple GABA receptor subtypes, coupled with its capacity to traverse the blood-brain barrier, positions GABOB as a molecule of immense interest for both fundamental neuroscience and therapeutic development. The enantioselective nature of its receptor interactions, particularly the opposing effects of its isomers at the mutated GABA-C receptor, provides a compelling structural basis for the rational design of next-generation GABAergic drugs. Future research should focus on elucidating the specific enzymes responsible for GABOB biosynthesis, mapping its distribution with greater precision using advanced imaging and spectroscopic techniques, and exploring its role in animal models of neurological disease. Such efforts will be crucial in translating our understanding of this fascinating endogenous molecule into novel treatments for a range of CNS disorders.

References

- Chebib, M., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience. [Link]

- Wong, C. G. T., et al. (2003). GABA, gamma-hydroxybutyric acid, and neurological disease. Journal of Neuroscience Research. [Link]

- Wu, Q., et al. (2021). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. Foods. [Link]

- The GABA-B Receptor. (2025). YouTube. [Link]

- Wu, C., et al. (2023). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. Journal of the Science of Food and Agriculture. [Link]

- GABA-B receptor. Wikipedia. [Link]

- Wong, C. G. T., et al. (2003). GABA, gamma-hydroxybutyric acid, and neurological disease.

- Mei, Y., et al. (2022). GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants. International Journal of Molecular Sciences. [Link]

- GABA Biosynthesis and C

- Saransa, V., et al. (2013). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry. [Link]

- Felmlee, M. A., et al. (2010). GHB (gamma-hydroxybutyrate) carrier-mediated transport across the blood-brain barrier. The Journal of Pharmacology and Experimental Therapeutics. [Link]

- Matsuoka, I., & Koyama, Y. (1991). [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor]. Nihon Yakurigaku Zasshi. [Link]

- Olsen, R. W., & DeLorey, T. M. (1999). GABA Synthesis, Uptake and Release. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

- Es-Stel, L., & Gilon, P. (2020). Metabolic Role of GABA in the Secretory Function of Pancreatic β-Cells. International Journal of Molecular Sciences. [Link]

- Gamma-Aminobutyric Acid (GABA). Cleveland Clinic. [Link]

- Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

- Frang, N., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Biomolecules. [Link]

- GABA receptor. Wikipedia. [Link]

- Sun, H., et al. (2009). The physiological role of pre- and postsynaptic GABA(B) receptors in membrane excitability and synaptic transmission of neurons in the rat's dorsal cortex of the inferior colliculus. Neuroscience. [Link]

- Mott, D. D. (2007). The role of GABA(B) receptors in the regulation of excitatory neurotransmission. Seminars in Cell & Developmental Biology. [Link]

- Zuccoli, G., & D'Souza, D. (2016). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. American Journal of Neuroradiology. [Link]

- γ-Hydroxybutyric acid. Wikipedia. [Link]

- Schür, R. R., et al. (2014). In vivo quantification of intracerebral GABA by single-voxel 1H-MRS-How reproducible are the results?. NeuroImage. [Link]

- Chen, C., et al. (2005). In vivo GABA detection with improved selectivity and sensitivity by localized double quantum filter technique at 4.1T. Magnetic Resonance in Medicine. [Link]

- Luer, M. S., et al. (1999). Saturable transport of gabapentin at the blood-brain barrier. Journal of Ocular Pharmacology and Therapeutics. [Link]

- What is Gamma-Hydroxybutyrate (GHB) mechanism of action?. Consensus. [Link]

- Schür, R. R., et al. (2014). In vivo quantification of intracerebral GABA by single-voxel (1)H-MRS-How reproducible are the results?.

- Evans, C. J., et al. (2010). In Vivo Detection of GABA and Glutamate With MEGA-PRESS: Reproducibility and Gender Effects. Journal of Magnetic Resonance Imaging. [Link]

Sources

- 1. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GABA, gamma-hydroxybutyric acid, and neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. researchgate.net [researchgate.net]

- 6. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GABA receptor - Wikipedia [en.wikipedia.org]

- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABAB receptor - Wikipedia [en.wikipedia.org]

- 12. [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. In vivo GABA detection with improved selectivity and sensitivity by localized double quantum filter technique at 4.1T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Detection of GABA and Glutamate With MEGA-PRESS: Reproducibility and Gender Effects - PMC [pmc.ncbi.nlm.nih.gov]

γ-Amino-β-hydroxybutyric Acid (GABOB): A Technical Guide on its Role as a GABA Metabolite

Abstract

γ-Amino-β-hydroxybutyric acid (GABOB), a hydroxylated derivative of γ-aminobutyric acid (GABA), is an endogenous neuromodulator found within the mammalian central nervous system (CNS). While structurally similar to the principal inhibitory neurotransmitter GABA, the addition of a hydroxyl group at the β-position confers unique biochemical and pharmacological properties. This technical guide provides an in-depth exploration of GABOB, designed for researchers, neuroscientists, and drug development professionals. We will examine its metabolic pathways, stereoselective interactions with GABA receptors, physiological functions, and established methodologies for its quantification in biological matrices. The objective is to synthesize current knowledge and provide a practical framework for future research into the therapeutic potential of this intriguing GABA metabolite.

Introduction and Biochemical Profile

γ-Amino-β-hydroxybutyric acid (GABOB), systematically named 4-amino-3-hydroxybutanoic acid, is a naturally occurring GABA analogue.[1][2] It exists as a white crystalline solid with high water solubility and a molecular weight of 119.12 g/mol .[1][3] The presence of a hydroxyl group on the third carbon (the β-carbon) relative to the carboxyl group introduces a chiral center, resulting in two distinct stereoisomers: (S)-(+)-GABOB and (R)-(−)-GABOB.[4] This stereochemistry is a critical determinant of its biological activity, with each enantiomer displaying different affinities and efficacies at GABA receptor subtypes.[4] Although found endogenously in the mammalian brain, its physiological concentrations can vary.[4] GABOB's ability to cross the blood-brain barrier more readily than GABA has made it a compound of significant pharmacological interest, particularly for its anticonvulsant properties.[1][5]

Key Physicochemical Properties:

-

Molar Mass: 119.120 g·mol⁻¹[1]

-

Systematic Name: 4-amino-3-hydroxybutanoic acid[3]

-

CAS Number: 924-49-2 (racemic)[1]

Metabolic Pathways of GABOB

GABOB is an endogenous metabolite of GABA, though its precise metabolic pathways are complex and not fully elucidated.[1][2] Current evidence points to two primary routes for its formation.[4]

Anabolism (Synthesis):

-

Hydroxylation of GABA: The most direct pathway involves the hydroxylation of GABA at the β-position. This reaction adds a hydroxyl group to the third carbon of the GABA molecule.[4]

-

Metabolism from Putrescine: An alternative pathway involves the polyamine, putrescine. Putrescine can be hydroxylated to form 2-hydroxyputrescine, which is then converted to GABOB through oxidative N-dealkylation.[4]

The catabolism of GABOB is presumed to follow pathways similar to other GABA analogues, eventually feeding into the citric acid cycle. GABA itself is catabolized by GABA transaminase (GABA-T) to succinic semialdehyde, which is then oxidized by succinate-semialdehyde dehydrogenase (SSADH) to succinate.[8][9]

Caption: Putative metabolic pathways for the synthesis of GABOB.

Physiological Role and Pharmacological Profile

GABOB exerts its physiological effects primarily by interacting with the GABAergic system, acting as an agonist at all three major classes of GABA receptors: GABA_A, GABA_B, and GABA_C (also known as GABA_A-ρ).[4][10] However, its action is stereoselective, with each enantiomer possessing a distinct pharmacological profile.[1][4]

-

(S)-(+)-GABOB: This isomer shows a higher affinity for GABA_A receptors and acts as a partial agonist at GABA_B receptors.[4]

-

(R)-(−)-GABOB: This isomer is the more potent agonist at GABA_B and GABA_C receptors.[4] It is also considered the more potent anticonvulsant.[4]

This differential activity highlights the structural nuances of GABA receptor binding pockets. The anticonvulsant effects of GABOB, sold under brand names like Gamibetal, are its most well-documented therapeutic application, particularly in the treatment of epilepsy.[1][6] While its potency as a standalone therapy is considered modest, it has shown utility as an adjunctive treatment.[1][5] Beyond seizure control, GABOB has been investigated for its effects on the endocrine system, where it has been shown to stimulate the release of prolactin and growth hormone in humans at certain doses.[3][11]

Comparative Receptor Affinities

The interaction of GABOB with GABA receptors is complex and has been quantified in various studies. The following table summarizes key binding and efficacy data.

| Compound/Isomer | Receptor Target | Affinity / Efficacy Metric | Reported Value (µM) |

| GABOB (Racemic) | GABA_A | IC₅₀ (Inhibition of GABA uptake) | 67[3] |

| GABA_A | IC₅₀ (Binding) | 1[3] | |

| GABA_B | IC₅₀ (Binding) | 0.35[3] | |

| GABA_C | EC₅₀ (Agonist activity) | 19[3] | |

| (R)-(−)-GABOB | GABA_B | Agonist | More potent than (S)-isomer[4] |

| GABA_C | Agonist | More potent than (S)-isomer[4] | |

| (S)-(+)-GABOB | GABA_A | Agonist | Higher affinity than (R)-isomer[4] |

| GABA_B | Partial Agonist | Less potent than (R)-isomer[4] |

Causality Insight: The higher potency of (R)-(−)-GABOB at GABA_B receptors is a key factor in its more pronounced anticonvulsant effects. GABA_B receptors are metabotropic G-protein coupled receptors that mediate long-lasting inhibition by modulating Ca²⁺ and K⁺ channels, a mechanism highly effective at dampening neuronal hyperexcitability that underlies seizures.[12][13]

Analytical Methodologies for GABOB Quantification

Accurate quantification of GABOB in biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue is essential for pharmacokinetic studies and for understanding its physiological roles. Due to its polar nature and similarity to other endogenous amino acids, chromatographic techniques coupled with mass spectrometry (MS) are the methods of choice.

Protocol: Quantification of GABOB in Plasma using UPLC-MS/MS

This protocol outlines a robust method for GABOB analysis, adapted from standard practices for quantifying small polar endogenous molecules in biological fluids.[14][15]

1. Principle and Rationale: This method employs Ultra-Performance Liquid Chromatography (UPLC) for rapid and efficient separation of GABOB from matrix components, followed by tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. A stable isotope-labeled internal standard (e.g., GABOB-d₂) is used to ensure accuracy by correcting for matrix effects and variations during sample preparation and injection.

2. Materials and Reagents:

-

GABOB certified reference standard

-

GABOB-d₂ (or other suitable stable isotope) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free) for calibration standards

-

0.1 M Zinc Sulfate solution

-

Solid Phase Extraction (SPE) cartridges (Mixed-Mode Cation Exchange)

3. Step-by-Step Methodology:

-

Step 1: Preparation of Standards and Quality Controls (QCs)

-

Prepare a 1 mg/mL stock solution of GABOB and GABOB-d₂ in 50:50 methanol:water.

-

Perform serial dilutions to create working solutions for calibration standards (e.g., 1-1000 ng/mL) and QCs (low, mid, high concentrations) by spiking into drug-free human plasma.

-

Rationale: Using the same matrix for calibrators as the unknown samples is critical to mimic the extraction efficiency and potential matrix effects, ensuring accurate quantification.[15]

-

-

Step 2: Sample Preparation (Protein Precipitation & SPE)

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the GABOB-d₂ IS working solution.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Rationale: Protein precipitation is a crucial first step to remove the bulk of interfering macromolecules. Cold acetonitrile enhances the precipitation efficiency.

-

Condition an SPE cartridge with 1 mL methanol followed by 1 mL water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute GABOB with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Rationale: SPE provides a more thorough cleanup than protein precipitation alone, removing salts and other polar interferences that can cause ion suppression in the MS source.

-

-

Step 4: UPLC-MS/MS Analysis

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: HILIC column (e.g., CORTECS UPLC HILIC, 1.6 µm, 2.1 x 100 mm).[14]

-

Mobile Phase A: 10 mM Ammonium Acetate in water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole (e.g., Sciex QTRAP 6500 or Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions (example):

-

GABOB: Q1 120.1 -> Q3 102.1

-

GABOB-d₂ (IS): Q1 122.1 -> Q3 104.1

-

-

Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal for retaining and separating highly polar analytes like GABOB which have poor retention on traditional reversed-phase columns. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

-

Step 5: Data Analysis and Validation

-

Integrate the peak areas for GABOB and the IS.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Quantify GABOB in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Self-Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[14]

-

Caption: UPLC-MS/MS analytical workflow for GABOB quantification.

Future Directions and Research Perspectives

The study of GABOB presents several compelling avenues for future research. While its anticonvulsant properties are recognized, its broader role in CNS physiology remains an area ripe for exploration. Key questions include:

-

Enzymatic Machinery: What specific enzymes are responsible for the β-hydroxylation of GABA to GABOB in the brain, and how are they regulated?

-

Neuromodulatory Role: Beyond direct receptor agonism, does endogenous GABOB act as a subtle modulator of GABAergic tone in specific brain circuits?

-

Therapeutic Potential: Could the development of selective agonists for GABOB's preferred receptor targets (e.g., potent (R)-(-)-GABOB analogues for the GABA_B receptor) lead to new therapeutics for epilepsy, spasticity, or other neurological disorders with improved side-effect profiles compared to existing drugs like baclofen?[12][16]

-

Biomarker Utility: Do levels of GABOB in CSF or plasma correlate with specific neurological disease states, potentially serving as a diagnostic or prognostic biomarker?

Answering these questions will require a combination of advanced analytical chemistry, molecular pharmacology, and in vivo neuroscience, positioning GABOB as a molecule of continued interest in the field.

References

- γ-Amino-β-hydroxybutyric acid. (n.d.). Grokipedia.

- γ-Amino-β-hydroxybutyric acid. (n.d.). Wikipedia.

- Chebib, M., et al. (2011). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience.

- Kumar, K., et al. (2013). Therapeutic potential of GABA(B) receptor ligands in drug addiction, anxiety, depression and other CNS disorders. Pharmacology, Biochemistry, and Behavior.

- gamma-amino-beta-hydroxybutyric acid. (n.d.). chemeurope.com.

- Wu, C., et al. (2024). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PubMed Central.

- Agabio, R., & Colombo, G. (2014). GABAB receptor as therapeutic target for drug addiction: from baclofen to positive allosteric modulators. PubMed.

- Xu, Q., et al. (2024). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. PubMed Central.

- The GABA metabolic pathway. (n.d.). ResearchGate.

- Talahalli, R. R., & Henningsen, J. (2021). Metabolic Role of GABA in the Secretory Function of Pancreatic β-Cells: Its Hypothetical Implication in β-Cell Degradation in Type 2 Diabetes. MDPI.

- GABA. (n.d.). Wikipedia.

- Yang, R., et al. (2023). GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants. PubMed Central.

- Fioretti, P., et al. (1978). Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women. Journal of Clinical Endocrinology and Metabolism.

- GABA Biosynthesis and Catabolism. (2017). YouTube.

- del Mar Ramírez, M., et al. (2024). Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS. PubMed.

- GABA receptor. (n.d.). Wikipedia.

- Reddy, D. S. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls - NCBI Bookshelf.

- van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies.

Sources

- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-amino-beta-hydroxybutyric_acid [chemeurope.com]

- 6. xcessbio.com [xcessbio.com]

- 7. GABOB (beta-hydroxy-GABA) | CAS 7013-05-0 | Sun-shinechem [sun-shinechem.com]

- 8. GABA - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. GABA receptor - Wikipedia [en.wikipedia.org]

- 11. Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of GABA(B) receptor ligands in drug addiction, anxiety, depression and other CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cstti.com [cstti.com]

- 16. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 3-Amino-4-hydroxybutyric Acid (GABOB): A Technical Guide for Researchers

Abstract

3-Amino-4-hydroxybutyric acid (GABOB), a naturally occurring analogue and metabolite of γ-aminobutyric acid (GABA), represents a molecule of significant interest in neuroscience and pharmacology. Unlike its parent neurotransmitter, GABOB possesses a hydroxyl group that confers stereoisomerism and distinct pharmacological properties, including an enhanced ability to cross the blood-brain barrier. This guide provides an in-depth examination of the biological role of GABOB, synthesizing current knowledge on its endogenous biosynthesis, stereoselective mechanism of action at GABA receptors, and its established and emerging physiological functions. We delve into its primary application as an anticonvulsant, its role in cardiovascular modulation, and provide detailed, field-proven protocols for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of GABOB's biology and therapeutic potential.

Introduction: The Significance of a Hydroxylated GABA Analogue

In the landscape of central nervous system (CNS) modulators, the GABAergic system stands as a cornerstone of inhibitory control. GABA, the principal inhibitory neurotransmitter in the mature mammalian brain, maintains the delicate balance between neuronal excitation and inhibition, a disruption of which is implicated in numerous neurological disorders, including epilepsy.[1][2] While GABA itself has therapeutic limitations due to poor blood-brain barrier permeability, its endogenous analogues provide a valuable avenue for research and drug development.

This compound (GABOB), also known as β-hydroxy-GABA, is one such analogue. It is an endogenous molecule found within the CNS that has been developed as an anticonvulsant medication in several countries.[3] The key structural feature of GABOB is the addition of a hydroxyl group at the β-position (C3) relative to the carboxyl group, creating a chiral center. This results in two distinct stereoisomers, (R)-(−)-GABOB and (S)-(+)-GABOB, which possess remarkably different biological activities and receptor affinities, offering a fascinating case study in stereopharmacology. This guide will elucidate the synthesis, mechanism, and function of this important neuromodulator.

Endogenous Biosynthesis and Metabolism

The presence of GABOB in the mammalian CNS is not incidental; it is the product of specific metabolic pathways. Understanding its origin is critical to appreciating its physiological context. Evidence points to two primary routes for its formation, with the pathway originating from putrescine being more clearly elucidated through in vivo studies.

The 2-Hydroxyputrescine Pathway

The principal pathway for GABOB biosynthesis in the brain involves the oxidative deamination of 2-hydroxyputrescine.[4][5] This multi-step process begins with the common polyamine precursor, putrescine.

-

Hydroxylation of Putrescine: Putrescine is first hydroxylated to form 2-hydroxyputrescine. The specific enzyme catalyzing this initial step requires further investigation.

-

Oxidative Deamination: 2-hydroxyputrescine then undergoes oxidative deamination to yield GABOB. In vivo experiments using enzyme inhibitors suggest that this crucial conversion is mediated by both monoamine oxidase (MAO) and diamine oxidase (DAO), with DAO appearing to play the predominant role within the brain.[4]

The R(-) enantiomer of 2-hydroxyputrescine demonstrates a more pronounced anticonvulsant effect, which is believed to be dependent on its conversion to the corresponding R-(-)-GABOB isomer within the brain.[4]

Putative Pathway via GABA Hydroxylation

An alternative, more direct pathway has also been proposed: the direct hydroxylation of GABA at its third carbon (C3).[3] While chemically plausible, the specific enzyme responsible for this biotransformation in mammals has not been definitively identified, and this route has less direct in vivo evidence compared to the putrescine pathway.

Metabolism and Catabolism

The degradation pathways for GABOB are not as extensively characterized as those for GABA itself. It is presumed to be catabolized by general amino acid metabolic pathways. A key enzyme in GABA degradation, GABA transaminase (GABA-T), facilitates the conversion of GABA to succinic semialdehyde.[1][6] It is plausible that GABOB is also a substrate for GABA-T or similar transaminases, which would convert it to a hydroxylated keto-acid before entering central metabolism.

Molecular Mechanism of Action: A Tale of Two Receptors

GABOB exerts its biological effects by directly interacting with the primary receptors for GABA: the ionotropic GABA_A receptors and the metabotropic GABA_B receptors. A critical aspect of its pharmacology is the stereoselective nature of these interactions, where the R and S enantiomers exhibit distinct receptor affinities and functional outcomes.

Stereoselective Receptor Interactions

The orientation of the hydroxyl group profoundly impacts how GABOB binds to and activates GABA receptors. Comparative studies using rat brain membrane preparations have revealed a clear divergence in stereoselectivity between the two major receptor types.[3]

-

GABA_A Receptors: These ligand-gated chloride channels are more potently activated by the (S)-(+)-GABOB isomer.[3] Activation leads to an influx of chloride ions, hyperpolarizing the neuronal membrane and producing rapid synaptic inhibition.[7]

-

GABA_B Receptors: These G-protein coupled receptors (GPCRs) are preferentially activated by the (R)-(−)-GABOB isomer.[3] This enantiomer is a more potent agonist at GABA_B sites than its (S) counterpart.

This stereoselectivity is fundamentally important, as the (R)-(-) isomer, which preferentially targets GABA_B receptors, is the more potent anticonvulsant.[3]

| Parameter | GABA_A Receptor | GABA_B Receptor | Primary Anticonvulsant Effect |

| More Potent Isomer | (S)-(+)-GABOB | (R)-(−)-GABOB | (R)-(−)-GABOB |

| Receptor Type | Ionotropic (Ligand-gated Cl⁻ channel) | Metabotropic (G-protein coupled) | - |

| Reference | [3] | [3] | [3] |

| Note: Specific K_i values for GABOB enantiomers are not widely reported in the surveyed literature, but relative potencies have been established. |

Downstream Signaling Cascades

Upon binding to its target receptors, GABOB triggers distinct downstream signaling events that culminate in neuronal inhibition.

At Presynaptic Terminals: Activation of GABA_B autoreceptors by (R)-GABOB is a key mechanism for suppressing hyperexcitability. The activated G_i/o protein dissociates, and its Gβγ subunit directly inhibits voltage-gated Ca²⁺ channels (Ca_V).[7] This reduction in calcium influx is the direct cause for a decrease in the release of neurotransmitters, including glutamate, from the presynaptic terminal.

At Postsynaptic Membranes: GABOB mediates inhibition through two distinct postsynaptic mechanisms.

-

(S)-GABOB at GABA_A Receptors: Binding opens the integral chloride channel, leading to Cl⁻ influx and a rapid hyperpolarization known as an Inhibitory Postsynaptic Potential (IPSP).

-

(R)-GABOB at GABA_B Receptors: Activation of the G_i/o protein leads to Gβγ subunit-mediated opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8] The resulting efflux of K⁺ ions causes a slow, prolonged hyperpolarization, dampening neuronal excitability. The Gα_i/o subunit also inhibits adenylyl cyclase, reducing intracellular cAMP levels.[7]

Biological Roles and Therapeutic Applications

The unique pharmacology of GABOB translates into distinct physiological effects, with its role as an anticonvulsant being the most well-established.

Primary Role: Anticonvulsant Activity

GABOB is clinically used for the treatment of epilepsy.[4] Its efficacy stems directly from its ability to enhance GABAergic inhibition, thereby raising the seizure threshold and preventing the aberrant, synchronized neuronal firing that characterizes a seizure. The superior anticonvulsant potency of the (R)-(-) isomer strongly suggests that GABA_B receptor activation is the principal mechanism behind its anti-epileptic effects.[3] This is logical, as presynaptic GABA_B-mediated suppression of glutamate release would effectively dampen the excessive excitation that drives seizure activity. While GABOB is used clinically in some regions, detailed efficacy data from large-scale, placebo-controlled clinical trials, such as median percentage reduction in seizure frequency, are not widely available in the surveyed English-language scientific literature. Its therapeutic utility is primarily supported by preclinical studies and regional clinical use.

Cardiovascular Modulation

The GABAergic system is integral to the central regulation of cardiovascular function.[9][10] Studies in anesthetized rats have shown that intravenous administration of GABOB produces a dose-dependent hypotensive (blood pressure-lowering) response.[4] The causality of this effect was investigated using receptor-specific antagonists. The finding that GABA_A receptor antagonists could prevent the GABOB-induced hypotension indicates that this cardiovascular effect is primarily mediated through GABA_A receptors, not the GABA_B receptors associated with its anticonvulsant action.[4] This highlights the functional diversity of GABOB, where different biological effects are mediated by distinct receptor subtypes.

Other Investigational Roles

The broader physiological roles of GABOB are an area of active investigation.

-

Cognition and Memory: While some studies on GABA supplementation suggest potential cognitive benefits, the direct effects of GABOB are less clear.[11] Research into GABA_B receptor modulation shows a complex relationship with cognition, where both agonists and antagonists are being explored for treating cognitive impairments under different pathological conditions.[12]

-

Anxiolytic Effects: Given its mechanism of enhancing central inhibition, a role in modulating anxiety and stress is plausible. GABOB is included in some wellness supplements for stress management, though rigorous clinical data is needed to substantiate these claims.

Methodologies for Preclinical Evaluation

For drug development professionals, robust and reproducible preclinical assays are paramount. The evaluation of a compound like GABOB requires a multi-tiered approach, from in vivo functional assays to in vitro mechanistic studies.

Protocol: In Vivo Assessment of Anticonvulsant Activity (PTZ Model)

This protocol describes a standard method for evaluating the anticonvulsant efficacy of a test compound against seizures induced by pentylenetetrazole (PTZ), a GABA_A receptor antagonist. The rationale is to determine if the test compound can raise the seizure threshold.

Objective: To assess the dose-dependent anticonvulsant activity of GABOB in a rodent model of chemically-induced clonic-tonic seizures.

Materials:

-

Male Wistar rats or Swiss albino mice (e.g., 20-25g).

-

Test Compound: (R,S)-GABOB or individual isomers, dissolved in sterile saline.

-

Positive Control: Diazepam (e.g., 5 mg/kg).

-

Vehicle Control: Sterile saline.

-

Convulsant Agent: Pentylenetetrazole (PTZ), dissolved in saline (e.g., 85 mg/kg for mice, s.c.).

-

Administration supplies (syringes, needles for i.p. or p.o. administration).

-

Observation chambers (transparent, one per animal).

-

Timer.

Methodology:

-

Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment. Fast animals overnight before the study, with water ad libitum.

-

Grouping: Randomly assign animals to experimental groups (n=8-10 per group):

-

Group 1: Vehicle Control (Saline)

-

Group 2: Positive Control (Diazepam, 5 mg/kg, i.p.)

-

Group 3: GABOB (e.g., 10 mg/kg, i.p.)

-

Group 4: GABOB (e.g., 20 mg/kg, i.p.)

-

Group 5: GABOB (e.g., 40 mg/kg, i.p.) (Rationale for Dosing: A dose-response study is essential. Doses are selected based on literature for similar GABAergic modulators, spanning a range expected to show minimal to maximal effects).[13]

-

-

Compound Administration: Administer the vehicle, positive control, or test compound (GABOB) via intraperitoneal (i.p.) injection. Allow for a 30-minute pre-treatment period for drug absorption and distribution.

-

Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously). The subcutaneous route provides a slightly slower onset than i.p., allowing for clearer observation.

-

Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and start a timer. Observe continuously for 30 minutes.

-

Data Collection: Record the following parameters for each animal:

-

Latency to first myoclonic jerk (seconds): The time from PTZ injection to the first generalized muscle twitch.

-

Latency to generalized clonic-tonic seizure (seconds): The time to the onset of a full seizure with loss of righting reflex.

-

Protection (%): The percentage of animals in each group that do not exhibit a generalized clonic-tonic seizure within the 30-minute observation period.

-

-

Statistical Analysis: Analyze latency data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) comparing GABOB groups to the vehicle control. Analyze protection data using Fisher's exact test. A p-value < 0.05 is considered significant.

Protocol: Radioligand Receptor Binding Assay

This protocol outlines the methodology to determine the binding affinity (K_i) of GABOB for GABA_A and GABA_B receptors. The principle is competitive displacement: the test compound (GABOB) competes with a radiolabeled ligand of known high affinity for the receptor. The concentration of GABOB required to displace 50% of the radioligand (IC₅₀) is used to calculate its inhibitory constant (K_i).

Objective: To quantify the binding affinity of (R)- and (S)-GABOB for GABA_A and GABA_B receptors.

Materials:

-

Rat brain tissue (cortex or cerebellum).

-

Assay Buffers (e.g., Tris-HCl for GABA_A; Tris-HCl with Ca²⁺/Mg²⁺ for GABA_B).

-

Radioligands: [³H]Muscimol or [³H]SR95531 (for GABA_A); [³H]Baclofen or [³H]CGP54626 (for GABA_B).

-

Non-specific binding control: Unlabeled GABA (high concentration, e.g., 1 mM).

-

Test Compounds: (R)-GABOB and (S)-GABOB in a range of concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

Binding Assay Setup (in triplicate): a. Total Binding: Add membrane preparation, radioligand (at a concentration near its K_d), and assay buffer to tubes. b. Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled GABA (e.g., 1 mM). c. Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., (R)-GABOB or (S)-GABOB, from 1 nM to 1 mM).

-

Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). b. Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.

-

Quantification: a. Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion and Future Directions

This compound is a compelling endogenous neuromodulator whose biological profile is defined by its stereochemistry. Its primary role as an anticonvulsant appears to be driven by the (R)-isomer's preferential agonism at GABA_B receptors, leading to presynaptic inhibition of neurotransmitter release. Concurrently, its influence on the cardiovascular system via GABA_A receptors underscores its multifaceted nature.

For drug development professionals, GABOB serves as both a therapeutic agent and a valuable pharmacological tool. However, significant opportunities for further research remain. Key future directions should include:

-

Definitive Elucidation of Biosynthesis: Identifying the specific hydroxylase that converts GABA to GABOB would complete our understanding of its endogenous regulation.

-

Quantitative Pharmacology: Rigorous determination of the binding affinities (K_i) and functional potencies (EC₅₀) for the GABOB enantiomers at various GABA receptor subtypes is needed to build precise structure-activity relationships.

-

Clinical Efficacy Studies: Publication of data from well-controlled, large-scale clinical trials is necessary to firmly establish its efficacy and safety profile in the treatment of epilepsy compared to newer generation antiseizure medications.

-

Exploring New Indications: The roles of GABOB in cognition, anxiety, and other neurological conditions are underexplored and warrant further preclinical and clinical investigation.

By addressing these knowledge gaps, the scientific community can fully harness the potential of GABOB and its derivatives to develop more refined and effective therapies for neurological disorders.

References

- Noto, T., et al. (1989). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Journal of Neurochemistry, 52(5), 1358-63. [Link]

- Roberts, E., & Krause, D. N. (1982). gamma-Aminobutyric acid system in cardiovascular and cerebrovascular function. Israel Journal of Medical Sciences, 18(1), 75-81. [Link]

- DeFeudis, F. V. (1983). gamma-Aminobutyric acid and cardiovascular function. Experientia, 39(8), 845-9. [Link]

- Noto, T., et al. (1988). Formation of gamma-amino-beta-hydroxybutyric acid from 2-hydroxyputrescine in rat brain. Neurochemical Research, 13(1), 13-6. [Link]

- Yamatsu, A., et al. (2020). Improvement of memory and spatial cognitive function by continuous ingestion of 100 mg/day of γ-Aminobutyric acid (GABA). Japanese Pharmacology & Therapeutics, 48(3), 475-86. [Link]

- Krauss, G. L., et al. (2020). Cenobamate Reduces Seizure Frequency Significantly in Phase 2 Trial. Neurology Today, November 15, 2019. [Link]

- Kubova, H., & Mares, P. (2013). Anticonvulsant and behavioral effects of GABA(B) receptor positive modulator CGP7930 in immature rats. Epilepsy & Behavior, 26(2), 148-53. [Link]

- Riban, T., et al. (2012). Anticonvulsant action of GABAB receptor positive modulator CGP7930 in immature rats. Epilepsy Research, 99(1-2), 107-13. [Link]

- Gale, K. (1989). GABA and epilepsy: basic concepts from preclinical research. Epilepsia, 30 Suppl 3, S1-11. [Link]

- Cho, J. W., et al. (2020). Cenobamate Reduces Seizure Frequency Regardless of Concomitant AEDs. NeurologyLive. [Link]

- Fenalti, G., et al. (2007). GABA production by glutamic acid decarboxylase is regulated by a dynamic catalytic loop. Nature Structural & Molecular Biology, 14(4), 280-6. [Link]

- Vartanian, M. G., et al. (2006). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Epilepsy Research, 68(3), 189-205. [Link]

- Nielsen, E. B., et al. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(Suppl 6), S1-S9. [Link]

- Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. [Link]

- Dhaher, R., et al. (2023). Biochemistry, Gamma Aminobutyric Acid.

- Vilgis, F., & Wurtman, R. J. (2015). Enzymes involved in the metabolism of GABA.

- Frølund, B., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093. [Link]

- Vlachou, S. (2021). GABAB Receptors and Cognitive Processing in Health and Disease. Advances in Experimental Medicine and Biology. [Link]

- Silverman, R. B., & Tira, C. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 64(14), 9812-9843. [Link]

- Wikipedia contributors. (2024). GABAB receptor. Wikipedia. [Link]

- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in Pharmacology, 76, 55-87. [Link]

- Frølund, B., et al. (2020). The GABAB Receptor-Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093. [Link]

- Banta, S., et al. (2002). Optimizing an artificial metabolic pathway: engineering the cofactor specificity of Corynebacterium 2,5-diketo-D-gluconic acid reductase for use in vitamin C biosynthesis. Biochemistry, 41(20), 6226-36. [Link]

- Chung, S. S., et al. (2020). Cenobamate for the treatment of focal seizures: A review of the literature. Epilepsy & Behavior, 107, 107056. [Link]

- Perucca, E., et al. (2022). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs, 36(4), 327-346. [Link]

Sources

- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of gamma-amino-beta-hydroxybutyric acid from 2-hydroxyputrescine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAB receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 9. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cenobamate Reduces Seizure Frequency Significantly in Phase 2 Trial - - Practical Neurology [practicalneurology.com]

- 11. Demonstration of functional coupling between γ-aminobutyric acid (GABA) synthesis and vesicular GABA transport into synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticonvulsant action of GABAB receptor positive modulator CGP7930 in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticonvulsant and behavioral effects of GABA(B) receptor positive modulator CGP7930 in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating GABOB in the GABAergic Landscape

An In-Depth Technical Guide to the Neurotransmitter Activity of 3-Amino-4-hydroxybutyric Acid (GABOB)

This compound (GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in neuropharmacology.[1][2] Unlike its precursor GABA, which is the most common inhibitory neurotransmitter in the central nervous system (CNS), GABOB's structure incorporates a hydroxyl group, leading to stereoisomerism and a distinct pharmacological profile.[3][4][5][6] This guide provides a technical deep-dive into the neurotransmitter activity of GABOB, focusing on its enantioselective interactions with GABA receptor subtypes, the experimental methodologies used to elucidate these actions, and its potential as a modulator of CNS function.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of GABOB's mechanism of action, moving from its fundamental receptor pharmacology to detailed, actionable experimental protocols.

Part 1: Molecular Mechanism of Action - A Tale of Two Enantiomers

GABOB exerts its influence by directly interacting with the three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C.[1] A critical aspect of its pharmacology is the differential activity of its two optical isomers: the (R)-(-) and (S)-(+) enantiomers. This stereoselectivity is fundamental to understanding its biological effects.

The Primary Target: GABA-B Receptor Agonism

The most pronounced activity of GABOB is mediated through the metabotropic GABA-B receptors.[7][8] These G-protein coupled receptors (GPCRs) are responsible for slow and prolonged inhibitory neurotransmission.[6][7]

-

Enantioselective Potency : The (R)-(-)-GABOB enantiomer is the more potent agonist at GABA-B receptors.[1] Its binding affinity, while less potent than the prototypical GABA-B agonist (R)-baclofen, is significant and drives its primary physiological effects.[9]

-

Signaling Cascade : Upon binding of (R)-GABOB, the GABA-B receptor heterodimer (composed of GABAB1 and GABAB2 subunits) activates its associated Gi/o protein.[7][9] This activation initiates several downstream events:

-

Inhibition of Adenylyl Cyclase : The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]

-

Activation of GIRK Channels : The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[7][9][10] The resulting efflux of K+ ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.[10]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs) : The Gβγ subunit also inhibits presynaptic N-type and P/Q-type VGCCs, which reduces Ca2+ influx and subsequently decreases the release of neurotransmitters.[7][9]

-

Interaction with Ionotropic GABA-C Receptors

GABOB also functions as an agonist at GABA-C receptors, which are ligand-gated chloride channels primarily composed of ρ (rho) subunits.[11]

-

Enantioselective Potency : Similar to GABA-B receptors, the (R)-(-)-GABOB enantiomer is more potent at GABA-C receptors than the (S)-(+)-GABOB form.[1][11]

-

Mechanism of Action : Agonist binding to GABA-C receptors opens the integrated chloride ion channel, leading to an influx of Cl- and subsequent hyperpolarization of the cell membrane.

-

Structural Insights : Research has shown that the threonine 244 (T244) residue within the ligand-binding site of the ρ1 subunit is crucial for the agonistic activity of GABOB.[1][2] Mutating this residue can dramatically alter the pharmacology of GABOB, turning the (S)-(+)-enantiomer into a competitive antagonist, which underscores the precise structural interactions required for channel gating.[1][2]

Modest Activity at GABA-A Receptors

GABOB's interaction with GABA-A receptors is less pronounced and shows an inverted stereoselectivity compared to GABA-B and GABA-C receptors.

-

Enantioselective Potency : The (S)-(+)-GABOB enantiomer demonstrates a higher affinity for GABA-A receptors than its (R)-(-) counterpart.[1]

-

Mechanism of Action : GABA-A receptors are also ligand-gated chloride ion channels, and their activation leads to fast synaptic inhibition.[7][12] GABOB's activity at these sites is generally weaker than that of GABA itself.

Part 2: Quantitative Pharmacology & Data Summary

The characterization of GABOB's activity relies on quantitative pharmacological assays to determine its binding affinity (Kᵢ) and functional potency (EC₅₀). The data below is synthesized from multiple studies.

Table 1: Quantitative Pharmacological Data for GABOB Enantiomers at GABA Receptors

| Compound | Receptor Subtype | Parameter | Value | Species/Tissue | Assay Type | Reference |

|---|---|---|---|---|---|---|

| (R)-(-)-GABOB | GABA-B | IC₅₀ (est.) | ~0.15 µM | Cat Cerebellum | Radioligand Binding ([³H]baclofen) | [9] |

| (R)-(-)-GABOB | GABA-C (ρ1) | EC₅₀ | 19 µM | Recombinant | Two-Electrode Voltage Clamp | [1][11] |

| (S)-(+)-GABOB | GABA-C (ρ1) | EC₅₀ | 45 µM | Recombinant | Two-Electrode Voltage Clamp | [1][11] |

| (R)-Baclofen | GABA-B | IC₅₀ | 0.015 µM | Cat Cerebellum | Radioligand Binding ([³H]baclofen) | [9] |

| GABA | GABA-C (ρ1) | EC₅₀ | ~1-5 µM | Recombinant | Two-Electrode Voltage Clamp | [11] |

Reference compounds are shown in italics for comparison.

Part 3: Experimental Protocols for Characterizing GABOB Activity

The following protocols are foundational for assessing the interaction of GABOB with GABA receptors. These methods are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Radioligand Competition Binding Assay for GABA-B Receptors

This assay determines the binding affinity (Kᵢ) of GABOB by measuring its ability to displace a specific radiolabeled GABA-B agonist, such as [³H]baclofen, from the receptor.

Causality : We use a competition assay because it allows us to determine the affinity of an unlabeled compound (GABOB) by observing how effectively it competes with a labeled compound ([³H]baclofen) of known affinity. The use of a highly selective radioligand ensures we are measuring binding specifically to the GABA-B receptor.

Methodology :

-

Membrane Preparation :

-

Homogenize rat brain tissue (or cells expressing recombinant GABA-B receptors) in 50 volumes of ice-cold Tris-citrate buffer.[13]

-

Centrifuge at 50,000 x g for 10 minutes at 4°C. Discard the supernatant.[13]

-

Expert Insight : Repeat the wash/centrifugation cycle at least four times. This is critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce specific binding.[13]

-

Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂) to a final protein concentration of 0.5-1.0 mg/mL.[9][13]

-

-

Binding Assay Setup :

-

Prepare assay tubes/plates for three conditions:

-

Total Binding : 100 µL membrane suspension + 50 µL binding buffer + 50 µL radioligand (e.g., 5 nM [³H]baclofen).[9]

-

Non-specific Binding (NSB) : 100 µL membrane suspension + 50 µL unlabeled agonist (e.g., 1 mM GABA or baclofen) + 50 µL radioligand.[9] Trustworthiness : The NSB control is essential. It measures the amount of radioligand that binds to components other than the target receptor. Subtracting NSB from Total Binding yields the specific binding.

-

Competitor Binding : 100 µL membrane suspension + 50 µL of varying concentrations of GABOB + 50 µL radioligand.[9]

-

-

-

Incubation & Filtration :

-

Quantification & Data Analysis :

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of GABOB.

-

Use non-linear regression (one-site competition model) to determine the IC₅₀ value (the concentration of GABOB that displaces 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

Protocol: [³⁵S]GTPγS Binding Assay for Functional GABA-B Activity

This functional assay measures the direct consequence of receptor activation: the binding of GTP to the Gα subunit. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify G-protein activation.

Causality : This assay provides functional data, moving beyond simple binding affinity. It directly measures the first step in the signaling cascade, confirming that GABOB is not just binding but is also an agonist capable of activating the receptor's associated G-protein.

Methodology :

-

Assay Setup :

-

In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing varying concentrations of (R)-GABOB.[9]

-

Add buffer alone for basal binding and a saturating concentration of a known full agonist (e.g., baclofen) for maximal binding.

-

Add 25 µL of membrane suspension (5-20 µg of protein) to each well.[9]

-

Add 25 µL of assay buffer containing GDP (e.g., 10 µM final concentration) to facilitate the exchange reaction.[9]

-

-

Initiation and Incubation :

-

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS.

-

Incubate for 30-60 minutes at 30°C with gentle agitation.[9]

-

-

Termination and Filtration :

-

Quantification and Analysis :

Part 4: In Vivo and Physiological Relevance

While in vitro assays are crucial for mechanistic understanding, in vivo studies provide context for GABOB's potential physiological effects.[15]

-

Neuroendocrine Modulation : Studies in humans have shown that intravenous administration of GABOB can stimulate the release of both prolactin and growth hormone from the pituitary gland, suggesting a role for GABAergic systems in hypothalamic-pituitary function.[16]

-

Behavioral Effects : While direct behavioral studies on GABOB are less common than for its analogue γ-hydroxybutyrate (GHB), the potent GABA-B agonism of (R)-GABOB suggests it would share some of the behavioral effects mediated by this receptor.[17] These effects, demonstrated with other GABA-B agonists like baclofen and GHB, include sedation, muscle relaxation, and potential anticonvulsant properties.[8][18][19] The involvement of GABA-B receptors in the behavioral effects of GHB is well-documented, providing a strong rationale for predicting similar, though not identical, outcomes for GABOB.[18][20]

Part 5: Future Directions and Therapeutic Potential

The distinct pharmacological profile of GABOB, particularly the potent GABA-B agonism of its (R)-enantiomer, positions it as a valuable tool for research and a potential scaffold for therapeutic development.

-

Neurological Disorders : Given the role of GABA-B receptors in neuronal excitability, compounds targeting these receptors have potential applications in treating conditions like spasticity, pain, and certain types of epilepsy.[8]

-

Cognitive Function : The role of GABA-B antagonists in treating cognitive dysfunction has been explored, suggesting that modulators of this system could be relevant for cognitive disorders.[8]

-

Substance Abuse : The GABA-B system is implicated in the rewarding effects of drugs of abuse, and agonists like baclofen have been investigated for treating addiction.[18]

Future research should focus on developing enantiomerically pure GABOB derivatives with improved pharmacokinetic profiles and greater receptor subtype selectivity to fully exploit their therapeutic potential while minimizing off-target effects.

References

- BenchChem. (n.d.). Application Notes and Protocols for (R)-GABOB as a GABA-B Receptor Agonist.

- BenchChem. (n.d.). Experimental Protocol for Studying (R)-GABOB at GABA-C Receptors.

- Willis, D. M., & Bowery, N. G. (n.d.). Characterization of GABA Receptors. PMC - PubMed Central.

- Chebib, M., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. PMC - PubMed Central.

- Koek, W., et al. (2009). Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348). NIH.

- Cleveland Clinic. (n.d.). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits.

- Chebib, M., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABA(C) ρ(1) Receptors. PubMed.

- Wikipedia. (n.d.). GABA.

- Le, T., & Tadi, P. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls - NCBI Bookshelf.

- Kim, H. Y., et al. (n.d.). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC - PubMed Central.

- Carter, L. P., et al. (n.d.). Behavioral Analyses of GHB: Receptor Mechanisms. PMC - PubMed Central.

- Olmos-Soria, M. G., & Turnbull, D. (2021). The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. SciELO México.